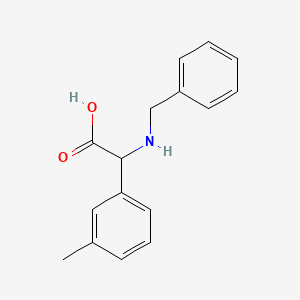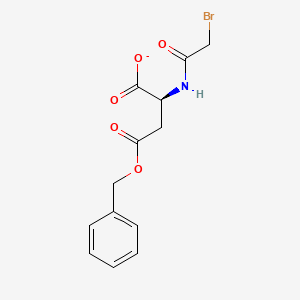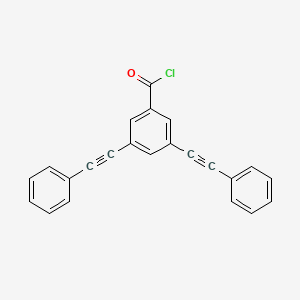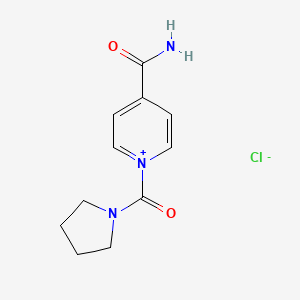![molecular formula C12H13ClN2O3 B12564840 Ethyl 4-[2-(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate CAS No. 203497-60-3](/img/structure/B12564840.png)
Ethyl 4-[2-(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[2-(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazinylidene group attached to a 4-chlorophenyl ring and an ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[2-(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate typically involves the condensation of ethyl acetoacetate with 4-chlorophenylhydrazine. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, the purification steps may involve advanced techniques such as column chromatography and crystallization under controlled conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-[2-(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives with enhanced reactivity.
Reduction: Hydrazine derivatives with potential biological activities.
Substitution: Substituted derivatives with varied functional groups.
Applications De Recherche Scientifique
Ethyl 4-[2-(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of heterocyclic compounds, which are important in medicinal chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 4-[2-(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate involves its interaction with biological targets such as enzymes and receptors. The hydrazone group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the compound can interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-[2-(4-chlorophenyl)hydrazinylidene]acetate
- Ethyl 4-[2-(4-methoxyphenyl)hydrazinylidene]-3-oxobutanoate
- Ethyl 2-chloro-2-[(4-chlorophenyl)hydrazinylidene]acetate
Uniqueness
Ethyl 4-[2-(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate is unique due to its specific structural features, such as the presence of both the hydrazone and ester groups, which contribute to its reactivity and potential biological activities. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound in scientific research.
Propriétés
Numéro CAS |
203497-60-3 |
|---|---|
Formule moléculaire |
C12H13ClN2O3 |
Poids moléculaire |
268.69 g/mol |
Nom IUPAC |
ethyl 4-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate |
InChI |
InChI=1S/C12H13ClN2O3/c1-2-18-12(17)7-11(16)8-14-15-10-5-3-9(13)4-6-10/h3-6,8,15H,2,7H2,1H3 |
Clé InChI |
XDNXHSSVCPHHDV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(=O)C=NNC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


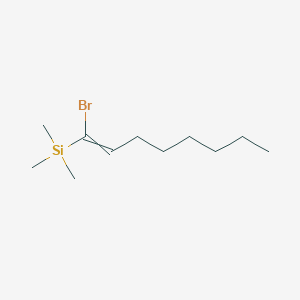
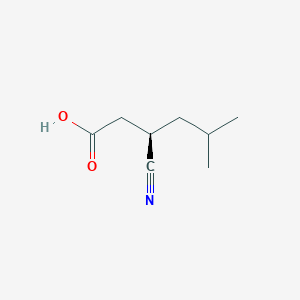
![Benzoic acid;1-phenylbicyclo[3.3.1]non-2-en-9-ol](/img/structure/B12564767.png)
![Benzene, [2-(methylenecyclopropyl)ethyl]-](/img/structure/B12564771.png)
![3-(4-Methylbenzene-1-sulfonyl)-3-azabicyclo[4.1.0]hept-4-ene](/img/structure/B12564787.png)

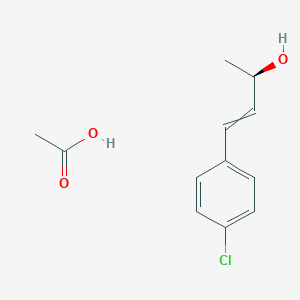
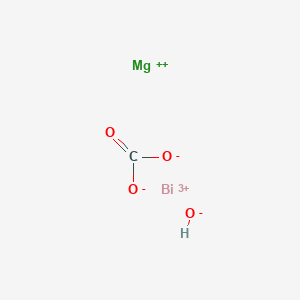
![N-[(E)-(Dimethylamino)methylidene]-2-phenoxyacetamide](/img/structure/B12564801.png)
